molecular formula C18H22N2O5 B2795526 2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide CAS No. 2034266-91-4

2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Cat. No. B2795526
M. Wt: 346.383
InChI Key: QPDWYJHGECEHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide, also known as DMPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPEB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively in recent years.

Scientific Research Applications

Antidopaminergic Properties and Potential Antipsychotic Agents

The compound, alongside similar benzamide derivatives, has been researched for its antidopaminergic properties, indicating potential as antipsychotic agents. For instance, studies have synthesized and evaluated the antidopaminergic properties of related benzamides, highlighting their potency and selectivity towards dopamine D-2 receptors. These properties suggest a low tendency to induce extrapyramidal side effects at antipsychotically effective doses, making them suitable for investigating dopamine D-2 mediated responses both in vitro and in vivo (Högberg et al., 1990).

Synthesis Methods and Radiopharmaceutical Applications

Research has also focused on the synthesis methods of benzamides, including the compound , for radiopharmaceutical applications. For example, a simple and high-yield synthesis method has been developed for related benzamides, showcasing their potential in the preparation of radiolabeled compounds for positron emission tomography (PET) imaging (Bobeldijk et al., 1990).

Neuroleptic Activity

The neuroleptic activity of benzamide derivatives, including those structurally related to the specified compound, has been synthesized and evaluated. These compounds have demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential as neuroleptics. The structure-activity relationship studies have revealed insights into the enhancements in activity through specific substitutions, suggesting their use in the treatment of psychosis (Iwanami et al., 1981).

Anticancer Activity

Further, benzamide derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies have provided a foundation for understanding the therapeutic potential of benzamides, including the specific compound of interest, in oncology. The research highlights the importance of specific structural features in enhancing anticancer activity, offering pathways for the development of novel anticancer agents (Mohan et al., 2021).

properties

IUPAC Name

2,3-dimethoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-12-10-13(23-2)11-16(21)20(12)9-8-19-18(22)14-6-5-7-15(24-3)17(14)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDWYJHGECEHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(C(=CC=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.